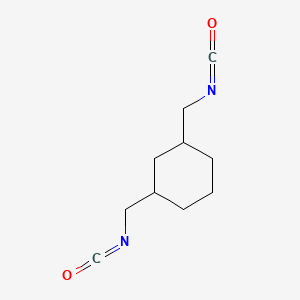

1,3-Bis(isocyanatomethyl)cyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(isocyanatomethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-7-11-5-9-2-1-3-10(4-9)6-12-8-14/h9-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCLFFBWRKTMTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN=C=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044933 | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38661-72-2, 75138-76-0 | |

| Record name | 1,3-BIS(METHYLISOCYANATE)CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38661-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038661722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanic acid, cyclohexane-1,3-diyldimethylenedi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075138760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,3-bis(isocyanatomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(isocyanatomethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(isocyanatomethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Phosgenation of 1,3-Cyclohexyldimethylamine

The primary industrial method for synthesizing 1,3-HXDI involves phosgenation of 1,3-cyclohexyldimethylamine (1,3-DMCHA). This process occurs in three stages:

Salt-Forming Process

1,3-DMCHA is first converted to its hydrochloride salt by reaction with hydrogen chloride:

This step ensures amine activation for subsequent phosgenation.

Isocyanate-Forming Process

The hydrochloride salt reacts with excess phosgene (COCl₂) under controlled conditions:

Key parameters include:

Byproduct Formation

The reaction produces 1-isocyanatomethyl-3-methylcyclohexane (up to 600 ppm) and 1,4-bis(isocyanatomethyl)cyclohexane (≤0.5 wt%) as impurities, necessitating rigorous purification.

Isomer Control via Catalytic Hydrogenation

The cis/trans isomer ratio of 1,3-HXDI is controlled during the synthesis of 1,3-DMCHA. Using a ruthenium/alumina catalyst under hydrogen pressure (4–6 MPa) at 200–220°C, the trans-isomer content is adjusted to 65–95 wt%, while cis-isomer remains 5–35 wt%.

Table 1: Isomer Distribution in 1,3-HXDI

| Isomer Type | Weight Percentage | Catalytic Conditions |

|---|---|---|

| trans-1,3-HXDI | 65–95% | Ru/Al₂O₃, 4–6 MPa H₂, 200–220°C |

| cis-1,3-HXDI | 5–35% | |

| 1,4-HXDI | ≤0.5% | Rectification control |

Purification and Rectification Strategies

Distillative Purification

Crude 1,3-HXDI undergoes fractional distillation under vacuum to remove impurities. Key steps include:

-

Solvent selection : Chlorobenzene or o-dichlorobenzene (inert, high-boiling).

-

Temperature gradient : 40–130°C over 15 hours to prevent thermal degradation.

-

Byproduct management : 1-isocyanatomethyl-3-methylcyclohexane is reduced to <600 ppm via optimized reflux ratios.

Table 2: Rectification Parameters

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Temperature | 40–130°C | Minimizes thermal decomposition |

| Pressure | 10–50 mmHg | Enhances volatility separation |

| Reflux ratio | 5:1–10:1 | Reduces 1-isocyanatomethyl-3-methylcyclohexane |

Industrial-Scale Production Workflow

Figure 1: Synthesis Process Flow

-

Salt formation : Batch reactor (HCl gas introduction).

-

Phosgenation : Continuous tubular reactor (high turbulence).

-

Distillation : Multi-stage vacuum columns.

-

Quality control : GC-MS analysis for isomer ratios and impurity levels.

Challenges and Innovations

Impurity Mitigation

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(isocyanatomethyl)cyclohexane undergoes various chemical reactions, including:

Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.

Polymerization Reactions: It can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Substitution Reactions: The compound can participate in substitution reactions where the isocyanate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with 1,3-Bis(isocyanatomethyl)cyclohexane include alcohols, amines, and water. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from reactions involving 1,3-Bis(isocyanatomethyl)cyclohexane include urethanes, ureas, and polymeric materials such as polyurethanes .

Scientific Research Applications

Polyurethane Elastomers

BICMCH is primarily utilized in the production of polyurethane elastomers. These materials are known for their excellent mechanical properties and thermal stability, making them suitable for a variety of applications.

Performance Characteristics

- BICMCH-based elastomers exhibit superior resistance to hydrolysis and thermal degradation compared to traditional aromatic isocyanate-based elastomers .

- They maintain mechanical integrity over a wider temperature range, which is crucial for applications requiring durability under varying environmental conditions .

Case Study: Mechanical Properties

A study comparing BICMCH-based elastomers with those made from conventional isocyanates demonstrated that BICMCH elastomers had higher tensile strength and elongation at break, indicating better performance in demanding applications .

Coatings and Adhesives

BICMCH is also employed in the formulation of coatings and adhesives due to its ability to enhance adhesion properties and chemical resistance.

Advantages

- The use of BICMCH in coatings results in films that are more resistant to solvents and UV light, thereby extending the lifespan of coated surfaces .

- Its application in adhesives improves bond strength, making it suitable for industrial applications where durability is essential.

Specialty Applications

Beyond conventional uses, BICMCH finds application in specialized fields such as:

- Biomedical Devices: Its biocompatibility makes it suitable for use in medical devices where material safety is paramount.

- Textiles: Enhancements in textile coatings lead to improved water repellency and stain resistance.

Comparative Data Table

| Application Type | Key Benefits | Performance Metrics |

|---|---|---|

| Polyurethane Elastomers | Superior mechanical properties | Higher tensile strength and elongation |

| Coatings | Enhanced chemical resistance | Improved solvent resistance |

| Adhesives | Increased bond strength | Stronger adhesion under stress |

| Biomedical Devices | Biocompatibility | Safe for prolonged contact with skin |

| Textiles | Water repellency | Better stain resistance |

Mechanism of Action

The mechanism of action of 1,3-Bis(isocyanatomethyl)cyclohexane involves the reactivity of its isocyanate groups. These groups can react with compounds containing active hydrogen atoms to form stable products such as urethanes and ureas. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate groups and the active hydrogen atoms .

Comparison with Similar Compounds

Key Properties:

- Density : 1.14 g/cm³

- Boiling Point : 294.4°C at 760 mmHg

- Flash Point : 119.5°C

- Storage : Requires storage at 2–8°C under argon .

Comparison with Similar Compounds

1,4-Bis(isocyanatomethyl)cyclohexane (CAS 10347-54-3)

- Structure : Positional isomer with isocyanate groups at the 1,4 positions of the cyclohexane ring.

- Applications : Used in high-refractive-index polyurethanes for optical materials .

- Isomer Influence : The ratio of trans-isomer (≥70 mol%) impacts thermal stability and mechanical properties .

- Safety : Classified as a diisocyanate under EPCRA Section 313, sharing similar hazards to its 1,3-isomer .

Hexamethylene Diisocyanate (HDI, CAS 822-06-0)

Isophorone Diisocyanate (IPDI, CAS 4098-71-9)

- Structure : Cycloaliphatic with a trimethylcyclohexane backbone.

- Applications : Used in UV-resistant coatings and elastomers, offering superior hydrolytic stability compared to linear aliphatic diisocyanates .

- Reactivity : Slower reaction kinetics due to steric hindrance, enabling controlled polymerization .

1,4-Cyclohexane Diisocyanate (CAS 2556-36-7)

- Structure : Cyclohexane ring with isocyanate groups at 1,4 positions.

Comparative Data Table

*Molecular weights calculated from formula.

Key Findings

- Structural Influence : The position of isocyanate groups (1,3 vs. 1,4) and isomer ratios (cis vs. trans) significantly affect polymer properties like thermal stability and refractive index .

- Reactivity : Cycloaliphatic diisocyanates (e.g., 1,3-Bis...cyclohexane, IPDI) offer slower reactivity than aliphatic HDI, enabling tailored curing processes .

- Safety : All diisocyanates require stringent handling due to toxicity risks, with 1,3-Bis...cyclohexane necessitating strict temperature-controlled storage .

Biological Activity

1,3-Bis(isocyanatomethyl)cyclohexane (BIC) is a chemical compound known for its significant biological activity, particularly its toxicity and potential to induce respiratory conditions. This article aims to provide a detailed overview of its biological activity, including case studies and research findings.

- Molecular Formula : C₈H₁₄N₂O₂

- CAS Number : 38661-72-2

- Appearance : Colorless to nearly colorless liquid

- Density : Approximately 1.101 g/mL at 25 °C

BIC is classified as an isocyanate, which are compounds that contain the isocyanate functional group (-N=C=O). This classification is crucial as it underpins the compound's reactivity and associated biological effects.

Toxicological Profile

The biological activity of BIC is predominantly linked to its toxicological effects:

- Toxicity : Classified as harmful if swallowed, it can cause severe skin burns and respiratory issues upon inhalation. Allergic reactions may occur with skin contact or inhalation.

- Environmental Impact : BIC poses a risk to aquatic life due to its toxicity, raising concerns regarding environmental safety.

Occupational Exposure and Health Effects

A significant study reported an outbreak of work-related asthma among workers exposed to BIC in an automobile parts manufacturing plant. The findings included:

- Symptoms : Dyspnea (65%), cough (61%), chest tightness (57%), and wheezing (30%) were commonly reported among affected workers .

- Prevalence of Respiratory Conditions :

Another case highlighted a patient who developed acute respiratory distress after exposure to fumes containing BIC. Symptoms included fever, cough, and expectorations, leading to a diagnosis of hypersensitivity pneumonitis .

Mechanistic Studies

Research has indicated that BIC reacts vigorously with various nucleophiles, including amines and alcohols. This reactivity can lead to hazardous situations if not managed properly. The compound's ability to induce asthma and other respiratory conditions has been documented in multiple studies .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Toxicity | Harmful if swallowed; severe skin burns; respiratory issues upon inhalation |

| Allergic Reactions | Possible upon skin contact or inhalation |

| Environmental Hazard | Toxic to aquatic life |

| Respiratory Conditions | Associated with asthma and hypersensitivity pneumonitis-like reactions in occupational settings |

Q & A

Q. What are the recommended synthetic routes for 1,3-bis(isocyanatomethyl)cyclohexane, and how do reaction conditions influence isomer distribution?

The compound is synthesized via phosgenation of 1,3-bis(aminomethyl)cyclohexane, yielding a mixture of cis- and trans-isomers . Reaction parameters such as temperature, solvent polarity, and catalyst choice (e.g., tertiary amines) significantly affect isomer ratios. For example, polar aprotic solvents favor trans-isomer formation due to steric stabilization . Characterization via GC-MS or HPLC is critical to quantify isomer distribution .

Q. How can researchers validate the purity and structural integrity of 1,3-bis(isocyanatomethyl)cyclohexane?

Key methods include:

- FT-IR : Confirm N=C=O stretching vibrations at ~2270 cm⁻¹ .

- NMR : Distinguish cis/trans isomers using cyclohexane ring proton splitting patterns (e.g., trans isomers show simpler splitting due to symmetry) .

- HPLC : Resolve isomers using a C18 column with acetonitrile/water mobile phase .

Purity (>99%) is verified via titration (e.g., dibutylamine back-titration for free NCO content) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant goggles, and ABEK respirators due to acute toxicity (H330, H314) and sensitization risks (H334) .

- Ventilation : Use fume hoods to limit vapor exposure (vapor pressure = 0.4 mmHg at 98°C) .

- Storage : Store under argon at 2–8°C to prevent moisture-induced polymerization .

Advanced Research Questions

Q. How do cis/trans isomer ratios impact the mechanical properties of polyurethanes derived from 1,3-bis(isocyanatomethyl)cyclohexane?

The trans-isomer enhances polymer crystallinity and tensile strength due to its linear geometry, while cis-isomers introduce chain flexibility, improving impact resistance . Studies show a 60:40 (trans:cis) ratio optimizes elastomer toughness (Table 1).

Q. Table 1: Mechanical Properties vs. Isomer Ratios

| Isomer Ratio (trans:cis) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| 80:20 | 35.2 | 120 |

| 60:40 | 28.5 | 210 |

| 40:60 | 22.1 | 290 |

| Data adapted from polyurethane studies . |

Q. What analytical strategies resolve contradictions in thermal stability data for this compound?

Conflicting reports on decomposition temperatures (e.g., 113°C vs. 294°C) arise from differing methodologies:

Q. How can researchers mitigate challenges in isolating pure isomers for structure-property studies?

- Chromatography : Use preparative HPLC with chiral columns (e.g., cellulose triacetate) .

- Crystallization : Fractional crystallization from hexane/ethyl acetate mixtures exploits solubility differences between isomers .

- Kinetic Control : Adjust phosgenation rates to favor one isomer via temperature-modulated reaction kinetics .

Methodological Challenges

Q. What are the limitations of current toxicity data, and how should researchers address them?

No comprehensive toxicology studies exist for this compound . Prioritize:

Q. How does moisture contamination affect experimental reproducibility in polyurethane synthesis?

Trace H₂O reacts with NCO groups, forming ureas and reducing crosslinking efficiency. Mitigation strategies include:

- Solvent drying : Use molecular sieves (3Å) for THF or DMF .

- In-situ monitoring : Track NCO content via FT-IR during reactions .

Emerging Research Directions

Q. Can computational modeling predict isomer-specific reactivity in polymerization?

DFT studies (B3LYP/6-31G**) reveal trans-isomers exhibit lower activation energies for urethane formation due to favorable orbital alignment . Molecular dynamics simulations further correlate steric effects with chain propagation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.